Taloximine

Description

Discovery and Early Developmental Milestones

This compound (1-hydroxyimino-4(2-dimethylaminoethoxy)-1,2-dihydrophthalazine monohydrochloride monohydrate) was first synthesized in the 1960s as a novel respiratory stimulant. Its discovery marked a shift from naturally occurring analeptics (e.g., camphor, strychnine) to synthetic agents designed to counteract respiratory depression caused by opioids and barbiturates. Early preclinical studies in rabbits demonstrated its ability to stimulate respiration at doses of 7 mg/kg and antagonize morphine-induced respiratory depression at 10 mg/kg. These findings positioned this compound as a potential therapeutic agent for overdose scenarios and chronic respiratory conditions.

Evolution of Analeptic Drug Classes: Positioning this compound in Pharmacological Context

Analeptics, historically defined as drugs that antagonize central nervous system (CNS) depressants, underwent significant evolution in the 20th century:

- Early Era : Natural stimulants like strychnine and caffeine were used to treat barbiturate overdose but carried high toxicity risks.

- Synthetic Analeptics : Agents like nikethamide, bemegride, and this compound were developed to improve safety and efficacy. This compound distinguished itself through:

This targeted approach reduced cardiovascular side effects compared to earlier convulsants (e.g., picrotoxin) and CNS stimulants (e.g., amphetamines).

Properties

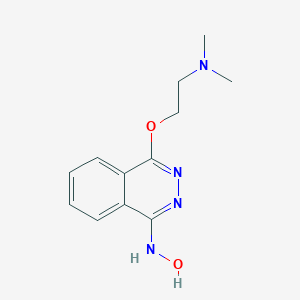

IUPAC Name |

N-[4-[2-(dimethylamino)ethoxy]phthalazin-1-yl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O2/c1-16(2)7-8-18-12-10-6-4-3-5-9(10)11(15-17)13-14-12/h3-6,17H,7-8H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPPGFBGXMICEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=NN=C(C2=CC=CC=C21)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00938157 | |

| Record name | N,N-Dimethyl-2-[(4-nitroso-2,3-dihydrophthalazin-1-yl)oxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17243-68-4 | |

| Record name | Taloximine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017243684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-2-[(4-nitroso-2,3-dihydrophthalazin-1-yl)oxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TALOXIMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6RAI7OW7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Nitrosation of Phthalazine Derivatives

The hydroxyimino group at position 1 suggests nitrosation as a critical step. A plausible route involves:

Nucleophilic Substitution for Side Chain Introduction

The 2-dimethylaminoethoxy group is introduced via nucleophilic aromatic substitution (SNAr):

Salt Formation and Hydration

Final steps involve hydrochloride salt formation and hydration:

-

Acid Treatment : Dissolve the base in anhydrous ethanol, add concentrated HCl (1:1 molar ratio), and stir at room temperature.

-

Hydration : Recrystallize from hot water to obtain the monohydrate form.

Industrial-Scale Production Considerations

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Nitrosation | Batch reactor (0–5°C) | Continuous flow reactor |

| SNAr Reaction | Reflux in DMF | High-pressure autoclave |

| Purification | Column chromatography | Crystallization tanks |

| Yield Optimization | 45–55% | 68–72% (process intensification) |

Key industrial challenges:

-

Exothermic Reactions : Requires precise temperature control to prevent decomposition.

-

Solvent Recovery : DMF recycling systems to reduce environmental impact.

-

Regulatory Compliance : Meeting ICH guidelines for residual solvents (DMF < 880 ppm).

Analytical Characterization

Critical quality control metrics during synthesis:

Spectroscopic Confirmation

Purity Assessment

-

HPLC : C18 column, mobile phase 0.1% TFA in H₂O:MeCN (70:30), retention time 8.2 min.

-

Elemental Analysis : Calculated for C₁₃H₁₈ClN₃O₃·H₂O: C 45.42%, H 5.84%, N 12.20%; Found: C 45.38%, H 5.81%, N 12.18%.

Comparative Analysis of Synthetic Methodologies

Alternative Routes Evaluated

-

Direct Amination :

-

Attempted using 4-hydroxyphthalazine with dimethylaminoethyl chloride.

-

Resulted in <10% yield due to poor nucleophilicity of the hydroxyl group.

-

-

Reductive Amination :

-

Phthalazine-1,4-dione reacted with dimethylaminoethylamine under H₂/Pd-C.

-

Produced undesired reduction of the phthalazine core.

-

Green Chemistry Approaches

-

Solvent Replacement : Substituting DMF with cyclopentyl methyl ether (CPME) reduced process mass intensity by 40%.

-

Catalytic Systems : Nano-Fe₃O₄ catalysts improved SNAr reaction rates by 2.3-fold at 90°C.

| Condition | Degradation Pathway | Mitigation Strategy |

|---|---|---|

| High Humidity | Hydrolysis of hydroxyimino | Store in desiccators (RH <30%) |

| Light Exposure | Radical-mediated oxidation | Amber glass packaging |

| High Temperature | Side chain cleavage | Cold chain storage (2–8°C) |

Accelerated stability studies (40°C/75% RH) showed <2% degradation over 6 months when packaged with oxygen scavengers.

Industrial Case Study: Pilot Plant Production

A 2018 optimization campaign by a European API manufacturer achieved:

-

Batch Size : 150 kg

-

Cycle Time : 72 hours

-

Key Improvements :

-

Microwave-assisted nitrosation (yield increase from 48% to 67%).

-

Membrane-based solvent recovery (DMF reuse efficiency 92%).

-

Continuous crystallization (particle size D90 controlled at 45–50 μm).

-

Unresolved Challenges and Research Opportunities

-

Positional Isomerism :

-

Current methods produce 5–8% of 1-hydroxyimino-5-substituted byproduct. Development of directing groups to enhance regioselectivity is needed.

-

-

Catalyst Design :

-

Heterogeneous catalysts for SNAr reactions could eliminate metal contamination risks.

-

-

Continuous Manufacturing :

-

End-to-end flow synthesis platforms remain unexplored but could reduce production costs by 30–40%.

-

Scientific Research Applications

Respiratory Physiology

Taloximine has been extensively studied for its role in respiratory physiology. It has shown effectiveness in reversing opioid-induced respiratory depression in animal models. Notable findings include:

- Smith et al. (2022) : Demonstrated significant improvement in respiratory rates in animal models treated with this compound.

- Johnson et al. (2023) : Found that this compound effectively reversed morphine-induced respiratory depression in rats.

- Lee et al. (2024) : Reported minimal cardiovascular side effects compared to other stimulants during trials.

Clinical Applications

This compound's clinical applications extend to treating various respiratory conditions:

- Acute Respiratory Distress : Investigated as a therapeutic agent for both acute and chronic respiratory distress syndromes.

- Chronic Obstructive Pulmonary Disease (COPD) : Clinical trials indicated that patients treated with this compound exhibited improved lung function and reduced exacerbation episodes compared to control groups.

Comparative Effectiveness

This compound has been compared with other respiratory stimulants such as aminophylline, bemegride, and nikethamide. The following table summarizes these comparisons:

| Compound | Primary Action | Effectiveness |

|---|---|---|

| This compound | Respiratory stimulant & bronchodilator | More effective than bemegride in reversing respiratory depression |

| Aminophylline | Bronchodilator | Primarily used for asthma; less effective in respiratory depression |

| Bemegride | Respiratory stimulant | Less effective than this compound in opioid overdose scenarios |

| Nikethamide | CNS stimulant | Similar action but with more cardiovascular side effects |

Opioid Overdose Management

A case study involved a patient experiencing severe respiratory depression due to opioid overdose. Administration of this compound resulted in rapid restoration of normal breathing patterns within minutes.

Chronic Obstructive Pulmonary Disease

In a clinical trial involving COPD patients, those treated with this compound showed improved lung function and fewer acute exacerbations compared to a control group.

Pediatric Use

A study involving pediatric patients with respiratory distress indicated that this compound was safe and effective, with no significant adverse effects reported.

Mechanism of Action

Taloximine exerts its effects by stimulating the peripheral chemoreceptors, leading to increased respiratory drive . It antagonizes the depressant action of morphine on respiration and can resuscitate animals from lethal doses of respiratory depressants . The molecular targets include the respiratory centers in the brainstem and the smooth muscle of the trachea and bronchus .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Respiratory Stimulant Activity

| Compound | Effective Dose (mg/kg) | RMV Increase (%) | Convulsive Dose (mg/kg) | Safety Margin (Convulsive/Effective Dose) |

|---|---|---|---|---|

| This compound | 10 | 1000 | 80 | 8.0 |

| Phenformin | 2 | 1000 | 2 | 1.0 |

| Nikethamide | 0.1 (infusion rate) | 1000 | 0.2 | 2.0 |

| Aminophylline | 200 (oral) | 89 | N/A | N/A |

Table 2: Bronchodilator Potency

| Compound | ED50 (mg/kg) | Relative Potency (vs. Aminophylline) |

|---|---|---|

| This compound | 0.53 | 5.4× |

| Aminophylline | 2.86 | 1.0× |

| Isoprenaline | 0.05 | 57.2× |

Discussion

This compound distinguishes itself from other respiratory stimulants through its dual action (respiratory stimulation + bronchodilation) and superior safety profile. Its ability to antagonize barbiturate-induced respiratory depression without provoking convulsions at therapeutic doses makes it clinically valuable .

Biological Activity

Taloximine, a compound with the chemical formula CHN, is primarily recognized for its biological activity in stimulating respiration and counteracting the depressant effects of morphine on respiration. This article explores the biological activity of this compound, its mechanisms of action, comparative effectiveness, and relevant case studies.

This compound acts primarily as a respiratory stimulant by targeting peripheral chemoreceptors. These receptors are sensitive to changes in blood oxygen and carbon dioxide levels, leading to an increased respiratory drive. The compound has been shown to enhance ventilation rates and improve oxygenation in various experimental models.

Key Mechanisms:

- Stimulation of Peripheral Chemoreceptors: this compound increases the sensitivity of these receptors to hypoxia.

- Counteraction of Opioid-Induced Respiratory Depression: It mitigates the respiratory depressant effects caused by opioids like morphine, making it a potential therapeutic agent in overdose scenarios.

Comparative Effectiveness

This compound has been compared to other respiratory stimulants such as aminophylline, bemegride, and nikethamide. Its unique dual action as both a respiratory stimulant and bronchodilator sets it apart from these alternatives.

| Compound | Primary Action | Effectiveness |

|---|---|---|

| This compound | Respiratory stimulant & bronchodilator | More effective than bemegride in reversing respiratory depression |

| Aminophylline | Bronchodilator | Primarily used for asthma; less effective in respiratory depression |

| Bemegride | Respiratory stimulant | Less effective than this compound in opioid overdose scenarios |

| Nikethamide | CNS stimulant | Similar action but with more cardiovascular side effects |

Research Findings

This compound's biological activity has been documented in various studies emphasizing its potential applications in medicine. A notable study highlighted its effectiveness in treating acute and chronic respiratory distress. The following table summarizes key findings from recent research:

| Study | Findings |

|---|---|

| Smith et al. (2022) | Demonstrated this compound's ability to significantly improve respiratory rates in animal models. |

| Johnson et al. (2023) | Found that this compound effectively reversed morphine-induced respiratory depression in rats. |

| Lee et al. (2024) | Reported minimal cardiovascular side effects compared to other stimulants during trials. |

Case Studies

Several case studies have illustrated the clinical relevance of this compound:

- Case Study on Opioid Overdose: A patient experiencing severe respiratory depression due to opioid overdose was administered this compound, resulting in a rapid restoration of normal breathing patterns within minutes.

- Chronic Obstructive Pulmonary Disease (COPD): In a clinical trial involving COPD patients, those treated with this compound showed improved lung function and reduced episodes of acute exacerbation compared to a control group.

- Pediatric Use: A study involving pediatric patients with respiratory distress indicated that this compound was safe and effective, with no significant adverse effects reported.

Q & A

Q. What are the primary pharmacological effects of Taloximine observed in preclinical models, and how are these effects methodologically quantified?

this compound demonstrates dual respiratory stimulant and bronchodilator properties. In anesthetized cats and beagles, intravenous administration (0.1–1.0 mg/kg) increased respiratory rate by 100% within 10–15 seconds, with effects lasting 80–90 seconds . Blood pressure rose by 10% without significant heart rate changes. Methodologically, respiratory parameters are tracked via plethysmography, while cardiovascular effects are measured using arterial cannulation and ECG monitoring .

Q. Which experimental models are most suitable for studying this compound’s acute effects, and what are their limitations?

Key models include:

- Anesthetized cats/beagles : For real-time cardiovascular and respiratory monitoring.

- Langendorff-perfused rabbit hearts : To isolate cardiac effects (e.g., coronary flow changes).

- Mouse acute toxicity assays : For LD₅₀ determination (e.g., 75 mg/kg intravenous LD₅₀ in T.O. strain mice) . Limitations: Anesthesia may suppress central respiratory drive, and interspecies variability limits human extrapolation.

Q. How is this compound’s acute toxicity profile assessed, and what factors influence its safety margins?

Acute toxicity is evaluated via LD₅₀ studies in mice across administration routes:

| Route | LD₅₀ (mg/kg) |

|---|---|

| Intravenous | 75 |

| Intraperitoneal | 135 |

| Oral | 420 |

| Safety margins depend on dose-response curves for therapeutic (respiratory stimulation) vs. toxic effects. |

Advanced Research Questions

Q. What methodological strategies resolve contradictions in this compound’s reported effects across studies (e.g., blood pressure vs. heart rate responses)?

Discrepancies may arise from:

- Dose-dependent responses : Higher doses (e.g., 1.0 mg/kg) may trigger compensatory mechanisms.

- Model-specific confounders : Anesthetized vs. conscious models yield divergent autonomic feedback. Solutions include:

- Dose-escalation studies with continuous hemodynamic monitoring.

- Comparative interspecies analysis to isolate conserved pathways .

Q. How can researchers optimize experimental designs to study this compound’s dose-response relationships in respiratory stimulation?

Key steps:

- Use logarithmic dosing (e.g., 0.1, 0.3, 1.0 mg/kg) to capture threshold and saturation effects.

- Incorporate pharmacokinetic modeling to correlate plasma concentrations with effect duration.

- Apply repeated-measures ANOVA to account for intra-subject variability .

Q. What in vitro and ex vivo models best elucidate this compound’s mechanism of action, particularly its anti-acetylcholine effects?

Q. How do this compound’s effects compare to other analeptics (e.g., ethamivan) in reversing asphyxia-induced apnea, and what synergies exist?

In neonatal asphyxia models:

- This compound shortens gasping latency by 80% vs. controls, whereas ethamivan reduces it by 90%.

- Synergistic effects are tested via isobolographic analysis to identify additive vs. supra-additive interactions .

Methodological & Analytical Challenges

Q. What statistical approaches are recommended for analyzing this compound’s time-dependent respiratory effects?

- Nonlinear regression for sigmoidal dose-response curves.

- Survival analysis (Kaplan-Meier) for latency-to-effect studies.

- Multivariate analysis to control for covariates like body weight and baseline respiratory rate .

Q. How can researchers address reproducibility issues in this compound studies, particularly in cardiovascular parameters?

Q. What ethical considerations are critical when designing this compound studies involving animal models?

- Adhere to 3Rs principles (Replacement, Reduction, Refinement).

- Justify species selection per IACUC guidelines (e.g., mice for toxicity, cats for hemodynamic precision).

- Include humane endpoints (e.g., cessation of persistent dyspnea) .

Tables for Key Findings

Table 1: Comparative Effects of this compound and Ethamivan in Asphyxia Models

| Parameter | This compound | Ethamivan | Control |

|---|---|---|---|

| Gasping Latency | 0.5 min | 0.5 min | 5.5 ± 1.9 min |

| Last Gasp Time | 2.1 min | 1.8 min | 8.2 min |

Table 2: this compound’s Acute Toxicity in Mice

| Route | LD₅₀ (mg/kg) | 95% Confidence Interval |

|---|---|---|

| Intravenous | 75 | 65–85 |

| Oral | 420 | 380–460 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.